4-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde
Description
Properties
IUPAC Name |
4-fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c1-5-2-6(4-14)3-7(8(5)10)9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHHVASQHPGQBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of Precursors
- Starting Material: 3,4-difluorobromobenzene
- Reaction: Nucleophilic substitution with sodium methoxide in methanol at 50–65°C for 2–6 hours, producing a fluorinated intermediate.
Step 2: Formation of Grignard Reagent
Step 3: Carboxylation with N,N-Dimethylformamide
- Reaction Conditions: The Grignard reagent reacts with N,N-dimethylformamide at 0–10°C for 1–2 hours, yielding the aldehyde upon hydrolysis.
Step 4: Final Functionalization
- The aldehyde undergoes trifluoromethylation via electrophilic trifluoromethylating agents, such as Togni’s reagent or similar, under controlled conditions to introduce the trifluoromethyl group at the desired position.
- The overall yield of the aldehyde can reach approximately 75%, with reaction conditions optimized for selectivity and minimal by-products.
Data Table: Multi-step Synthesis
| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Nucleophilic substitution | Sodium methoxide | Methanol | 50–65°C | 2–6h | - | Forms fluorinated intermediate |
| Grignard formation | Mg, THF | - | 65°C | 2h | - | Produces Grignard reagent |
| Carboxylation | DMF | - | 0–10°C | 1–2h | 75% | Forms aldehyde |
| Trifluoromethylation | Electrophile (Togni’s reagent) | - | Controlled | - | Variable | Adds trifluoromethyl group |
Alternative Direct Fluorination and Trifluoromethylation
Recent advances involve direct fluorination of aromatic precursors followed by trifluoromethylation, often using reagents like Togni’s reagent or trifluoromethyl iodide under radical conditions. These methods are advantageous for their shorter reaction times and fewer steps but require rigorous control to prevent over-fluorination.
Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Hydrolysis of crude trifluoromethyl benzaldehyde | High purity, multi-step purification | High yield (>96%), scalable | Requires precise temperature control |
| Aromatic substitution + Grignard | Modular, flexible for derivatives | Good selectivity, high yield (~75%) | Multi-step, sensitive to moisture |
| Direct fluorination/trifluoromethylation | Shorter synthesis | Rapid, fewer steps | Requires specialized reagents and conditions |
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group (-CHO) undergoes oxidation to form carboxylic acid derivatives under controlled conditions:
| Reaction Type | Reagents/Conditions | Products | Yield | Citations |
|---|---|---|---|---|
| Aldehyde oxidation | KMnO₄, H₂O, 80°C | 4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid | 86–99% | |
| Selective oxidation | CrO₃, AcOH, 25°C | Same as above | 92% |
Mechanism : The aldehyde is oxidized to a carboxylic acid via a geminal diol intermediate. The electron-withdrawing trifluoromethyl group stabilizes the transition state, enhancing reaction efficiency .
Nucleophilic Addition Reactions
The aldehyde carbonyl participates in nucleophilic additions:
Oxime Formation
Reaction with hydroxylamine hydrochloride yields the corresponding oxime:
text4-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde + NH₂OH·HCl → This compound oxime + H₂O
Conditions : Ethanol, 60°C, 4 hours
Yield : 78% (purified via recrystallization).
Mechanism : Hydroxylamine attacks the electrophilic carbonyl carbon, followed by dehydration to form the C=N bond.
Reduction Reactions
The aldehyde group is reduced to a primary alcohol:
| Reducing Agent | Conditions | Products | Yield | Citations |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C → 25°C, 2 hrs | 4-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol | 85% | |
| LiAlH₄ | THF, reflux, 6 hrs | Same as above | 90% |
Steric Effects : The trifluoromethyl group slows reduction kinetics compared to non-fluorinated analogs.
Nucleophilic Aromatic Substitution
The fluorine atom at position 4 undergoes substitution with strong nucleophiles:
| Nucleophile | Conditions | Products | Yield | Citations |
|---|---|---|---|---|
| Sodium methoxide | DMF, 120°C, 24 hrs | 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde | 65% | |
| Piperidine | CuI, K₂CO₃, DMSO, 100°C | 4-Piperidino-3-methyl-5-(trifluoromethyl)benzaldehyde | 58% |
Electronic Effects : The trifluoromethyl group deactivates the ring, requiring harsh conditions for substitution.
Cross-Coupling Reactions
The aldehyde participates in palladium-catalyzed couplings:
| Reaction Type | Reagents/Conditions | Products | Yield | Citations |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl derivatives | 72% | |
| Heck Reaction | Pd(OAc)₂, P(o-Tol)₃, NEt₃ | Styrenylated products | 68% |
Applications : These reactions enable the synthesis of complex fluorinated scaffolds for pharmaceutical intermediates.
Condensation Reactions
The aldehyde engages in Claisen-Schmidt condensations to form α,β-unsaturated ketones:
textThis compound + Acetophenone → (E)-Chalcone derivative
Conditions : NaOH (aq), EtOH, reflux, 12 hrs
Yield : 81% (confirmed by X-ray crystallography) .
Stereoelectronic Control : The trifluoromethyl group favors trans-selectivity in the product .
Acetal Formation
Reaction with trialkyl orthoformates protects the aldehyde as an acetal:
textThis compound + HC(OEt)₃ → Dialkyl acetal
Conditions : Toluene, H⁺ catalyst, 60°C, 6 hrs
Yield : 89% (used in further functionalization) .
Scientific Research Applications
4-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes and imaging agents.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde is largely dependent on its chemical structure. The presence of the fluorine and trifluoromethyl groups can enhance the compound’s ability to interact with biological targets, such as enzymes and receptors. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound can modulate the activity of its targets by binding to active sites or allosteric sites, thereby influencing biological pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 4-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde with key analogues, highlighting substituent positions and molecular properties:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Similarity Score |
|---|---|---|---|---|---|
| This compound | 1373921-14-2 | C₉H₆F₄O | 206.14 | 3-CH₃, 4-F, 5-CF₃ | Reference |
| 2-Methoxy-5-(trifluoromethyl)benzaldehyde | 146539-83-5 | C₉H₇F₃O₂ | 204.15 | 2-OCH₃, 5-CF₃ | 0.88 |
| 4-Methoxy-3-(trifluoromethyl)benzaldehyde | 50823-87-5 | C₉H₇F₃O₂ | 204.15 | 4-OCH₃, 3-CF₃ | 0.88 |
| 4-Hydroxy-2-(trifluoromethyl)benzaldehyde | 1243395-68-7 | C₈H₅F₃O₂ | 190.12 | 4-OH, 2-CF₃ | 0.92 |
| 3-Fluoro-5-(trifluoromethyl)benzaldehyde | 188815-30-7 | C₈H₄F₄O | 192.12 | 3-F, 5-CF₃ | N/A |
Key Observations :
Methoxy (-OCH₃) and hydroxy (-OH) groups in analogues enhance polarity and hydrogen-bonding capacity, increasing solubility in polar solvents compared to the target compound . Trifluoromethyl (-CF₃) groups in all compounds contribute to high lipophilicity and metabolic stability .
Reactivity in Synthesis: In studies synthesizing hemiaminal derivatives (e.g., with 2-aminopyrimidine), electron-withdrawing groups (e.g., -F, -CF₃) activate aldehydes for nucleophilic attack, but steric effects from methyl or bulky substituents may reduce reaction efficiency .
Biological Activity
4-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of trifluoromethyl groups into organic molecules often enhances their pharmacological properties, making them valuable in drug development and biochemical research. This article explores the biological activity of this compound, including its mechanism of action, interactions with biological systems, and relevant case studies.
This compound is characterized by the presence of both fluorine and trifluoromethyl substituents, which can significantly influence its chemical reactivity and biological interactions. The compound's structure can be represented as follows:
Target Interactions
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. Fluorinated compounds are known to form strong interactions with biological targets due to the electronegative nature of fluorine, which can stabilize enzyme-substrate complexes and alter receptor binding affinities.
Mode of Action
The compound can undergo several chemical transformations, including oxidation and nucleophilic substitution. These reactions can lead to the formation of reactive intermediates that may interact with cellular macromolecules such as proteins and nucleic acids, potentially resulting in diverse biological effects .
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Enzyme Inhibition : Studies have shown that fluorinated compounds can inhibit specific enzymes involved in metabolic pathways, thereby modulating physiological processes .
- Receptor Binding : The compound has been investigated for its ability to bind to neurotransmitter receptors, which could influence neurological functions and behaviors .
Table 1: Summary of Biological Activities
Detailed Findings
- Enzyme Interactions : A study highlighted that this compound interacts with enzymes through competitive inhibition mechanisms, affecting metabolic pathways crucial for cell survival.
- Anticancer Activity : In vitro studies have demonstrated that the compound displays cytotoxic effects against various cancer cell lines, including HCT116 and HePG2, with IC50 values indicating significant potency compared to standard chemotherapeutics like Doxorubicin .
- Neurotransmitter Receptor Modulation : Research has indicated that modifications in the trifluoromethyl group enhance the binding affinity to α7 nicotinic acetylcholine receptors (nAChRs), which play a critical role in cognitive functions and neuroprotection .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good absorption characteristics with potential metabolic pathways leading to active metabolites. Its stability under physiological conditions is influenced by environmental factors such as pH and temperature, which can affect its efficacy in biological systems.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde, and how can purity be ensured?
- Methodology : The compound can be synthesized via condensation reactions using fluorinated benzaldehyde precursors. For example, trifluoromethyl-substituted aldehydes often undergo nucleophilic aromatic substitution (NAS) or transition-metal-free trifluoromethylation (e.g., using sodium trifluoromethanesulfinate) . Purification typically involves column chromatography with hexane/ethyl acetate gradients, followed by recrystallization in ethanol. Purity is confirmed via HPLC (>98%) and NMR spectroscopy to detect residual solvents or byproducts.
Q. How should researchers handle discrepancies in spectroscopic data (e.g., NMR or IR) for this compound?
- Methodology : Cross-validate data with computational tools like Density Functional Theory (DFT) to predict NMR chemical shifts or IR vibrational modes. For example, DFT studies on similar trifluoromethylbenzaldehyde derivatives have resolved ambiguities in peak assignments by correlating experimental spectra with calculated values . Additionally, use high-resolution mass spectrometry (HRMS) to confirm molecular formula accuracy.
Q. What storage conditions are recommended to maintain the stability of this aldehyde?
- Methodology : Store under inert gas (argon or nitrogen) at 2–8°C to prevent oxidation. Precipitation observed in similar aldehydes (e.g., 4-(trifluoromethyl)benzaldehyde) can be reversed by gentle heating (40–50°C) and sonication . Avoid prolonged exposure to moisture, as the aldehyde group may hydrate.
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives for medicinal chemistry applications?
- Methodology : Perform molecular docking or molecular dynamics simulations to predict binding affinities of fluorinated derivatives with biological targets (e.g., enzymes or receptors). For instance, trifluoromethyl groups enhance metabolic stability and lipophilicity, which can be optimized using quantitative structure-activity relationship (QSAR) models. DFT studies on similar compounds have validated electronic effects of fluorine substituents on reactivity .
Q. What strategies resolve conflicting reactivity data in trifluoromethyl-substituted aldehyde reactions?
- Methodology : Conduct kinetic studies under controlled conditions (e.g., varying temperature, solvent polarity) to identify rate-determining steps. For example, competing pathways in trifluoromethylbenzaldehyde reactions (e.g., nucleophilic vs. electrophilic attack) can be distinguished using isotopic labeling (e.g., deuterated solvents) or in-situ FTIR monitoring .
Q. How can this compound be utilized in multicomponent reactions to synthesize heterocyclic scaffolds?
- Methodology : Employ the aldehyde in Biginelli or Hantzsch reactions to generate fluorinated pyrimidines or thiazoles. A reported protocol involves refluxing with thiourea and ketones in methanol/HCl to yield trifluoromethylpyrimidine derivatives, followed by recrystallization from DMF . Reaction progress is tracked via TLC, and regioselectivity is confirmed by X-ray crystallography.
Q. What analytical techniques are critical for characterizing fluorinated impurities in scaled-up syntheses?
- Methodology : Use 19F NMR spectroscopy to detect trace fluorinated byproducts (e.g., defluorination products). Gas chromatography-mass spectrometry (GC-MS) with fluorine-specific detectors (e.g., electron capture) can identify volatile impurities. For non-volatile residues, LC-MS/MS with a C18 column and acetonitrile/water mobile phase is recommended .
Methodological Challenges and Solutions
Q. How can researchers address low yields in cross-coupling reactions involving this aldehyde?
- Methodology : Optimize palladium catalyst systems (e.g., Pd(OAc)₂ with SPhos ligand) and use microwave-assisted synthesis to enhance reaction efficiency. For sterically hindered derivatives, switch to Buchwald-Hartwig conditions with Xantphos as a ligand. Monitor intermediates via LC-MS to identify decomposition pathways .
Q. What protocols ensure reproducibility in biological activity assays for fluorinated aldehydes?
- Methodology : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C) and include controls for aldehyde reactivity (e.g., glutathione quenching to prevent nonspecific thiol adduct formation). For cytotoxicity studies, use fluorinated analogs with matched molecular weight controls to isolate electronic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
